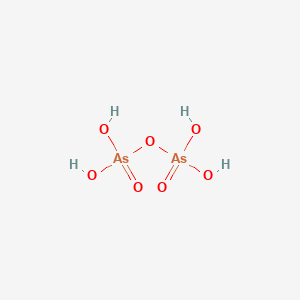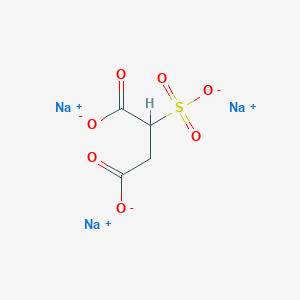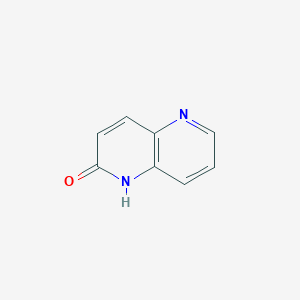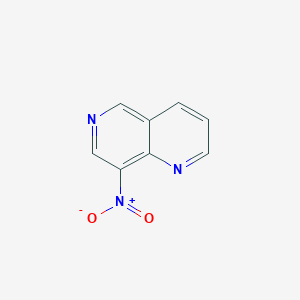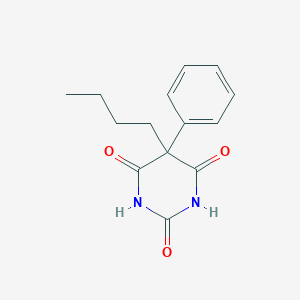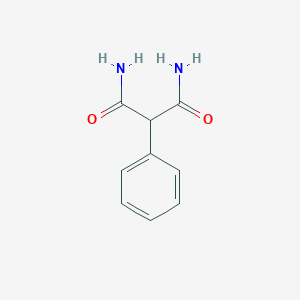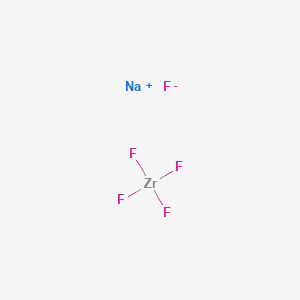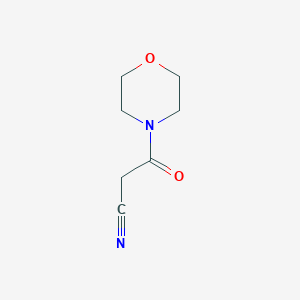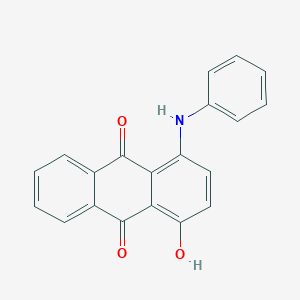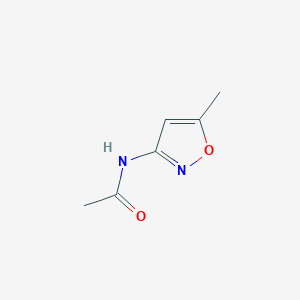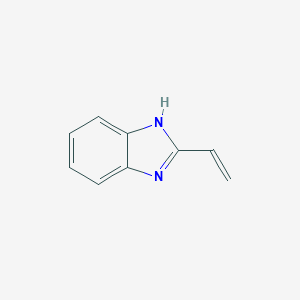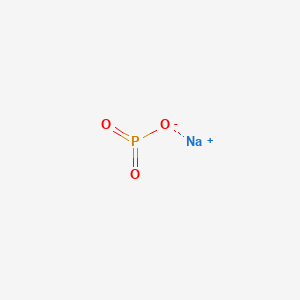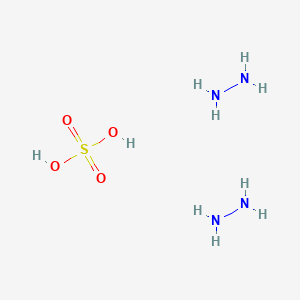![molecular formula C15H23NO2S B080017 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester CAS No. 14885-19-9](/img/structure/B80017.png)
4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester, also known as PD168393, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to investigate the role of EGFR in various cellular processes.
作用機序
4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester inhibits the activity of EGFR by binding to the ATP-binding site of the receptor tyrosine kinase domain. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the activation of various signaling pathways that are involved in cell proliferation, differentiation, and survival.
生化学的および生理学的効果
4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the phosphorylation of EGFR and downstream signaling molecules such as AKT and ERK. Physiologically, it inhibits the proliferation, migration, and invasion of cancer cells, and induces apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester in lab experiments is its high selectivity for EGFR tyrosine kinase. This allows researchers to specifically target EGFR signaling pathways without affecting other signaling pathways. Another advantage is its potency, which allows for low concentrations to be used in experiments. However, one limitation of 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester is its short half-life, which requires frequent dosing in in vivo experiments.
将来の方向性
For the use of 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester in scientific research include its potential use in combination with other targeted therapies for cancer treatment, as well as its role in other diseases that involve EGFR dysregulation.
合成法
4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester can be synthesized using a variety of methods, but the most common one involves the reaction of 4-propoxybenzenecarbothioic acid chloride with O-[3-(dimethylamino)propyl] hydroxylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester.
科学的研究の応用
4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester has been extensively used in scientific research to investigate the role of EGFR in various cellular processes such as cell proliferation, differentiation, and migration. It has also been used to study the molecular mechanisms of cancer and other diseases that involve EGFR dysregulation. 4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester is a potent inhibitor of EGFR tyrosine kinase activity and has been shown to inhibit the growth of various cancer cell lines both in vitro and in vivo.
特性
CAS番号 |
14885-19-9 |
|---|---|
製品名 |
4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester |
分子式 |
C15H23NO2S |
分子量 |
281.4 g/mol |
IUPAC名 |
O-[3-(dimethylamino)propyl] 4-propoxybenzenecarbothioate |
InChI |
InChI=1S/C15H23NO2S/c1-4-11-17-14-8-6-13(7-9-14)15(19)18-12-5-10-16(2)3/h6-9H,4-5,10-12H2,1-3H3 |
InChIキー |
XHHHLROSGWWUQF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=S)OCCCN(C)C |
正規SMILES |
CCCOC1=CC=C(C=C1)C(=S)OCCCN(C)C |
その他のCAS番号 |
14885-19-9 |
同義語 |
4-Propoxybenzenecarbothioic acid O-[3-(dimethylamino)propyl] ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




